(1S,3S)-Solifenacin Hydrochloride
Description
Significance of Chirality in Muscarinic Receptor Antagonist Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. mdpi.comrsc.org Molecules that are mirror images of each other are known as enantiomers. youtube.com While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body. mdpi.comrsc.org This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions. mdpi.comnih.govnih.gov
In the development of muscarinic receptor antagonists, chirality is of paramount importance. nih.gov Muscarinic receptors, a class of G protein-coupled receptors involved in the parasympathetic nervous system, demonstrate stereoselectivity in their binding with ligands. wikipedia.orgnih.gov This means that one enantiomer of a chiral antagonist may bind to the receptor with significantly higher affinity and produce a more potent effect than its mirror image. The difference in interaction can be due to several factors, including the loss of a key binding interaction, steric hindrance preventing an optimal fit for the less active isomer, or a different orientation of functional groups within the receptor's binding site. nih.gov
The stereochemical configuration of an antagonist can influence not only its potency but also its selectivity for different muscarinic receptor subtypes (M1-M5). nih.gov For instance, research on oxotremorine (B1194727) analogues showed that the (R)-enantiomers were considerably more potent than the (S)-enantiomers, regardless of whether they exhibited agonist or antagonist activity. nih.gov This highlights the critical need for chiral synthesis and the study of single enantiomers to develop safer and more effective drugs. nih.gov Regulatory bodies, like the U.S. Food and Drug Administration, have established guidelines that emphasize knowing the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov
Overview of Solifenacin (B1663824) Stereoisomers: Focusing on (1S,3S)-Solifenacin Hydrochloride as a Research Entity
Solifenacin is a competitive muscarinic receptor antagonist that possesses two chiral centers. nih.govnih.gov This structural feature gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The pharmaceutically active form, solifenacin succinate (B1194679), is the (1S, 3'R)-enantiomer. nih.govnih.gov However, for research and analytical purposes, the other stereoisomers, including this compound, are crucial. pharmaffiliates.com
The (1S,3S)-isomer, specifically as a hydrochloride salt, serves as an important reference compound and impurity standard in the synthesis and quality control of the active pharmaceutical ingredient. pharmaffiliates.com Its distinct stereochemical configuration allows researchers to develop and validate stereoselective analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the enantiomeric purity of the final drug product. nih.gov The ability to separate and quantify all potential stereoisomers is a key regulatory requirement. nih.govphenomenex.com
While the (1S, 3'R) form is known for its high affinity for the M3 muscarinic receptor, the other isomers are typically studied as comparators or for their potential to interfere with the desired pharmacological activity. nih.govnih.govnih.gov The (1S,3S)-isomer is available commercially as a research chemical, intended for laboratory use only, to aid in these analytical and research endeavors. pharmaffiliates.com The distinct isomers of solifenacin, including the (1R,3S) and (1S,3S) forms, are used to characterize the selectivity and binding of the active isomer and to understand the structure-activity relationship of the molecule at muscarinic receptors. scbt.comchemicalbook.com
Below is a table detailing the different stereoisomers of Solifenacin mentioned in this article, highlighting their specific roles.
| Compound Name | CAS Number | Molecular Formula (as HCl salt) | Role/Significance |
| This compound | 180468-38-6 | C₂₃H₂₇ClN₂O₂ | Research compound, analytical reference standard for impurity profiling. pharmaffiliates.com |
| (1R,3S)-Solifenacin Hydrochloride | 180468-40-0 | C₂₃H₂₇ClN₂O₂ | Optical isomer used as a research tool and for studying receptor interactions. scbt.comchemicalbook.com |
| (1S,3'R)-Solifenacin Succinate | 242478-38-2 | C₂₃H₂₆N₂O₂.C₄H₆O₄ | The active pharmaceutical ingredient with high affinity for M3 muscarinic receptors. nih.govnih.gov |
The following table presents the binding affinities (Ki values in nM) of the active form of solifenacin for the five human muscarinic receptor subtypes, providing context for the selectivity that is a key focus of stereoisomer research.
| Receptor Subtype | Ki (nM) |
| M1 | 26 |
| M2 | 170 |
| M3 | 12 |
| M4 | 110 |
| M5 | 31 |
| Data sourced from a 2007 study on the pharmacological characterization of solifenacin succinate. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-NSLUPJTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Synthesis and Resolution of Solifenacin and Its Isomers
Strategies for Enantioselective Synthesis of Key Chiral Intermediates
The construction of (1S,3S)-Solifenacin Hydrochloride hinges on the stereochemically controlled synthesis of its two key chiral building blocks: the (1S)-1-phenyl-3,4-dihydroisoquinoline core and the (3S)-quinuclidinol moiety.
Asymmetric Construction of the (1S)-1-Phenyl-3,4-dihydroisoquinoline Core
The synthesis of the enantiomerically pure (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical step. Various methods have been developed to achieve the desired stereochemistry at the C1 position. nih.govrsc.org One approach involves the enantioselective reduction of 1-phenyl-3,4-dihydroisoquinoline. nih.gov This can be accomplished through several methods, including the use of chiral hydride reducing agents, hydrogenation with a chiral catalyst, or enzymatic catalysis. nih.gov
A notable method is the rhodium-catalyzed asymmetric reaction of 3,4-dihydroisoquinolinium tetraarylborates, which provides enantioenriched 1-aryl tetrahydroisoquinolines in good yields and high enantiomeric excess (ee). ntnu.edu.tw Another strategy involves the diastereoselective addition of a chiral (2-lithiophenyl)acetaldehyde acetal (B89532) to an imine. researchgate.net The choice of the chiral auxiliary on the acetal influences the diastereoselectivity of the reaction. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines have been utilized to construct tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. mdpi.com
A specific synthesis method for (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves dissolving 1-phenyl-dihydroquinoline in a solvent like ethanol (B145695), adding an alkali and a specific catalyst system (BIAMH, D-BIMAH, or P-BIMAH system), and then carrying out a pressurization reaction under a hydrogen atmosphere. patsnap.com
Stereocontrolled Synthesis of the (3S)-Quinuclidinol Moiety
The (3S)-quinuclidinol, also referred to as (R)-3-quinuclidinol, is another essential chiral component. tsijournals.com Its synthesis can be achieved through various methods, including chemical synthesis, enzymatic kinetic resolution, and asymmetric bioreduction. acs.org
Chemical synthesis routes often involve the asymmetric hydrogenation of 3-quinuclidinone. For instance, using a chiral catalyst like RuXY-Diphosphine-bimaH with an alkali can yield optically pure 3-quinuclidinol (B22445) with high yield and enantiomeric excess. google.com Another chemical approach is the reduction of 3-quinuclidinone using sodium borohydride. tsijournals.com
Enzymatic methods offer high stereoselectivity. The kinetic resolution of racemic quinuclidinol esters using proteases, such as from Aspergillus melleus, can produce (R)-3-quinuclidinol. acs.org Asymmetric bioreduction of 3-quinuclidinone using various microorganisms or their enzymes is also a prominent strategy. For example, a keto reductase from Agrobacterium radiobacter (ArQR) has been shown to efficiently reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity. acs.org Other microorganisms like Nocardia sp. and Rhodococcus erythropolis have also been employed for this transformation, yielding (R)-3-quinuclidinol with high enantiomeric excess. chemicalbook.com The use of alcohol dehydrogenase from Leifsonia sp. in combination with reductases allows for cofactor regeneration, enhancing the efficiency of the process. researchgate.net
| Method | Starting Material | Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | 3-Quinuclidinone | RuBr2(S,S)-xylskewphos, base | (R)-3-Quinuclidinol | 88-90% | acs.org |
| Asymmetric Hydrogenation | 3-Quinuclidinone | RuXY-Diphosphine-bimaH, alkali | (R)- or (S)-3-Quinuclidinol | >99% | google.com |
| Enzymatic Kinetic Resolution | (±)-3-(butyryloxy)quinuclidinium butyrate | Aspergillus melleus protease | (R)-3-Quinuclidinol | 96% | acs.org |
| Asymmetric Bioreduction | 3-Quinuclidinone | Keto reductase (ArQR) from Agrobacterium radiobacter | (R)-3-Quinuclidinol | >99% | acs.org |
| Asymmetric Bioreduction | 3-Quinuclidinone hydrochloride | Rhodococcus erythropolis WY1406, glucose | (S)-3-Quinuclidinol | >99% | chemicalbook.com |
| Asymmetric Bioreduction | 3-Quinuclidinone hydrochloride | Nocardia sp. WY1202, glucose | (R)-3-Quinuclidinol | >99% | chemicalbook.com |
Diastereoselective Coupling Approaches in Solifenacin (B1663824) Synthesis
The formation of the final solifenacin molecule involves the coupling of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core with the (3R)-quinuclidinol moiety. This is typically an esterification reaction. A common method involves reacting (S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate with (R)-3-quinuclidinol in the presence of a base. google.com The use of simple inorganic hydroxide (B78521) bases like sodium hydroxide or potassium hydroxide can control side reactions and improve the yield and purity of the product. google.com
Another approach involves activating the (3R)-3-quinuclidinol by reacting it with a coupling agent like bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) to form a carbamate (B1207046) intermediate in situ. google.com This intermediate then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. google.com The reaction can be carried out in solvents like isopropyl acetate (B1210297) at temperatures ranging from 0°C to the reflux temperature of the solvent. google.comgoogle.com
Optical Resolution Techniques for Solifenacin Diastereomeric Mixtures
When the synthesis does not employ stereochemically pure starting materials, a mixture of diastereomers of solifenacin can be formed. nih.gov The separation of these diastereomers is a crucial step to isolate the desired (1S,3S) isomer. Optical resolution is the process of separating a racemic mixture into its enantiomers. libretexts.org
One common method for resolving diastereomeric mixtures is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the diastereomeric mixture with a chiral resolving agent to form salts that have different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.orglibretexts.org For example, a mixture of (1RS)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (3R)-quinuclidin-3-yl ester can be resolved by forming a salt with succinic acid. google.com This allows for the separation of the desired (1S) isomer as the succinate (B1194679) salt. google.com
Another powerful technique for separating stereoisomers is chiral high-performance liquid chromatography (HPLC). A normal-phase HPLC method using a chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), can effectively separate the enantiomers and diastereomers of solifenacin. nih.gov This method allows for the simultaneous quantification of the (S,R)-enantiomer (solifenacin), the (R,S)-enantiomer impurity, and the (S,S) and (R,R) diastereomeric impurities. nih.gov
Novel Synthetic Routes for this compound and Related Stereoisomeric Impurities
Research continues to explore novel and more efficient synthetic routes for this compound and its stereoisomeric impurities. One innovative approach involves the reaction of (R)-quinuclidin-3-yl phenethylcarbamate with benzaldehyde (B42025) in the presence of an acid. google.com This reaction yields a diastereomeric mixture of solifenacin, which can then be resolved. google.com
Preclinical Pharmacological Characterization of Solifenacin Stereoisomers
Muscarinic Receptor Binding Affinity and Kinetics Studies (In Vitro)
In vitro studies have been instrumental in defining the binding characteristics of (1S,3S)-Solifenacin to muscarinic acetylcholine (B1216132) receptors. These studies provide a foundational understanding of the compound's interaction with its molecular targets.
Receptor Subtype Selectivity Profiling (M1, M2, M3, M4, M5 Muscarinic Receptors)
(1S,3S)-Solifenacin, the active enantiomer in solifenacin (B1663824) succinate (B1194679), demonstrates a distinct binding profile across the five human muscarinic receptor subtypes (M1-M5). Radioligand binding assays have revealed that solifenacin exhibits a higher affinity for the M3 receptor subtype, which is the primary mediator of detrusor smooth muscle contraction. nih.govbohrium.com Its affinity is also notable for the M1 receptor, while being comparatively lower for the M2, M4, and M5 subtypes. bohrium.comnih.gov
Research has quantified the binding affinities (Ki values) of solifenacin for each of the human muscarinic receptor subtypes. One study reported Ki values of 26 nM for M1, 170 nM for M2, 12 nM for M3, 110 nM for M4, and 31 nM for M5 receptors. nih.gov Another study presented the affinities as pKi values, which are the negative logarithm of the Ki values, reporting pKi values of 7.6 for M1, 6.9 for M2, and 8.0 for M3. bohrium.com This profile underscores its relative selectivity for the M3 receptor over the M2 subtype, which is the predominant subtype in the bladder but less directly involved in contraction. nih.gov The selectivity for M3 and M1 receptors is a key characteristic of solifenacin. ics-eus.org
| Receptor Subtype | Ki (nM) | pKi |
| M1 | 26 nih.gov | 7.6 bohrium.com |
| M2 | 170 nih.gov | 6.9 bohrium.com |
| M3 | 12 nih.gov | 8.0 bohrium.com |
| M4 | 110 nih.gov | - |
| M5 | 31 nih.gov | - |
Comparative Binding Analysis with Other Antimuscarinic Agents and Solifenacin Isomers
When compared to other antimuscarinic agents, solifenacin's binding profile demonstrates notable differences. For instance, oxybutynin (B1027), another commonly used drug for OAB, generally shows higher affinity for M1 and M3 receptors, with reported pKi values of 8.6 and 8.9, respectively. bohrium.com However, the selectivity of solifenacin for M3 over M2 receptors is a distinguishing feature. ics.org Darifenacin is reported to be highly selective for the M3 receptor, with a 60-fold higher selectivity for M3 over M2 receptors, while solifenacin has a 12-fold selectivity. ics.org In contrast, agents like tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine (SPM 7605), are considered non-selective and show slightly higher affinity for the M2 receptor compared to the M3 receptor. ics.org
The stereochemistry of the solifenacin molecule is critical to its pharmacological activity. The (1S,3S) isomer is the pharmacologically active enantiomer. Other isomers, such as the (1R,3S)-Solifenacin Hydrochloride, are also recognized. chemicalbook.com
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| Solifenacin | 7.6 bohrium.com | 6.9 bohrium.com | 8.0 bohrium.com | - | - |
| Oxybutynin | 8.6 bohrium.com | 7.7 bohrium.com | 8.9 bohrium.com | - | - |
| Tolterodine | 8.5 ics.org | 8.2 ics.org | 7.9 ics.org | 8.7 ics.org | 8.3 ics.org |
| Darifenacin | 8.2 ics.org | 7.4 ics.org | 9.1 ics.org | 7.3 ics.org | 8.0 ics.org |
Functional Pharmacological Assays (In Vitro and Ex Vivo Animal Models)
Functional assays are essential to translate receptor binding affinities into a measure of pharmacological effect at the tissue and organ level.
Inhibition of Carbachol-Induced Contraction in Isolated Bladder Smooth Muscle
In isolated rat and human bladder smooth muscle preparations, (1S,3S)-Solifenacin has been shown to competitively antagonize contractions induced by the muscarinic agonist carbachol (B1668302). nih.govics-eus.org This inhibitory action is a direct functional consequence of its M3 receptor blockade. ics-eus.org Studies have determined the antagonist affinity of solifenacin, expressed as a pA2 value, which is a measure of the antagonist's potency. In isolated rat urinary bladder, solifenacin demonstrated a pA2 value of 7.44. nih.gov In studies using human bladder smooth muscle, solifenacin produced a parallel, rightward shift in the concentration-response curves to carbachol without affecting the maximum response, which is characteristic of competitive antagonism. ics-eus.org The mean pA2 values were reported to be 8.80 in normal human bladder tissue and 8.73 in bladder tissue from patients with benign prostatic hyperplasia and detrusor overactivity. ics-eus.org
Evaluation of Functional Tissue Selectivity (e.g., Urinary Bladder vs. Salivary Gland) in Animal Models
A key aspect of the preclinical characterization of solifenacin is its functional selectivity for the urinary bladder over other tissues, particularly the salivary glands, as this predicts a lower incidence of dry mouth, a common side effect of antimuscarinic drugs. nih.gov In vitro studies using isolated rat bladder smooth muscle cells and salivary gland cells demonstrated that solifenacin was 3.6-fold more potent in inhibiting carbachol-induced increases in intracellular calcium in bladder cells (pKi = 8.12) compared to salivary gland cells (pKi = 7.57). nih.gov In contrast, other antimuscarinics like oxybutynin, darifenacin, and atropine (B194438) showed less selectivity, being only 1.7- to 2.2-fold more potent in bladder cells. nih.gov
In vivo studies in anesthetized rats further support this bladder selectivity. Solifenacin dose-dependently inhibited carbachol-induced increases in intravesical pressure and also suppressed salivary secretion. nih.gov Importantly, it exhibited a functional selectivity for the urinary bladder over the salivary gland that was 3.7- to 6.5-fold greater. nih.gov Tolterodine also showed some selectivity (2.2- to 2.4-fold), whereas oxybutynin, darifenacin, and atropine did not demonstrate significant functional selectivity for the urinary bladder in these models. nih.gov Studies in mice also showed that while both solifenacin and oxybutynin inhibited pilocarpine-induced salivation, the effect of solifenacin was weaker, suggesting a more favorable profile in terms of this side effect. nih.gov
In Vivo Receptor Occupancy Studies in Animal Models
Assessment of Muscarinic Receptor Binding Dynamics in Specific Organs (e.g., Bladder, Brain, Salivary Gland)
In vivo studies in animal models have been crucial in elucidating the tissue-selective binding of solifenacin to muscarinic receptors. Following oral administration in mice, solifenacin demonstrates significant and persistent binding to muscarinic receptors in target organs. researchgate.net
A study in mice showed that oral administration of solifenacin resulted in a dose- and time-dependent increase in the dissociation constant (K D) for a radiolabeled ligand ([ 3H]-NMS) in the bladder, prostate, submaxillary gland, heart, colon, and lung, with minimal effect on the maximum number of binding sites (Bmax). researchgate.net This indicates competitive binding of solifenacin to muscarinic receptors in these tissues. The onset of muscarinic receptor binding by solifenacin was slower and of a longer duration compared to oxybutynin. researchgate.net While the binding of oxybutynin peaked at 0.5 hours and then declined rapidly, solifenacin's binding was greatest at 2 hours and was sustained for 6 to 12 hours, depending on the dose. researchgate.net
The binding activity of solifenacin was most pronounced in the submaxillary gland and lowest in the heart. researchgate.net However, its binding was more persistent in the bladder, prostate, submaxillary gland, and colon compared to the heart and lung. researchgate.net In anesthetized rats, solifenacin demonstrated a dose-dependent inhibition of carbachol-stimulated increases in urinary bladder pressure. researchgate.net Notably, its inhibitory effects on salivation and bradycardia were only observed at higher doses, suggesting a degree of selectivity for the bladder over the salivary gland and heart. researchgate.net
Further studies using muscarinic receptor knockout mice have helped to delineate the subtype selectivity of solifenacin in vivo. nih.gov In M2 receptor knockout (M 2R KO) mice, orally administered solifenacin showed significantly greater binding activity to the remaining muscarinic receptors (predominantly M 3) in the bladder compared to the submandibular gland. nih.govdrugbank.com This was in contrast to oxybutynin, which did not show such a difference. nih.govdrugbank.com In M 3 receptor knockout (M 3R KO) mice, no significant difference was observed in the binding activity of solifenacin and oxybutynin in either the bladder or the submandibular gland. nih.govdrugbank.com These findings suggest that oral solifenacin may selectively bind to the M 3 subtype in the bladder over the same subtype in the submandibular gland in vivo. nih.gov
Investigation of Central Muscarinic Receptor Activity and Blood-Brain Barrier Permeation in Animal Models
The potential for central nervous system (CNS) effects of antimuscarinic agents is related to their ability to cross the blood-brain barrier (BBB) and bind to muscarinic receptors in the brain. Solifenacin has been shown to have a moderate ability to cross the BBB. nih.gov
Studies comparing various antimuscarinic agents for overactive bladder have shown that solifenacin can penetrate the brain in rats. nih.gov Its ability to cross the BBB is attributed to its physicochemical properties, as it is not a significant substrate for P-glycoprotein (P-gp), an efflux transporter that limits the brain penetration of many drugs. nih.gov
In comparative studies, the risk of CNS side effects is generally considered lower for solifenacin compared to some other antimuscarinics like oxybutynin. nih.gov While solifenacin does cross the BBB, its selectivity profile for muscarinic receptor subtypes may contribute to a more favorable CNS tolerability profile. nih.gov
Structure-Activity Relationship (SAR) Studies of Solifenacin Stereoisomers on Muscarinic Receptors
The structure of solifenacin is key to its affinity and selectivity for muscarinic receptors. As a competitive antagonist, its chemical architecture allows it to bind to the receptor without eliciting a functional response. wikipedia.org The solifenacin molecule consists of a quinuclidinyl moiety and a 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) moiety. researchgate.net
The stereochemistry of solifenacin is critical for its pharmacological activity. The clinically used and most active form is the (1S,3'R)-stereoisomer. researchgate.netphenomenex.com This specific spatial arrangement of the atoms is essential for optimal interaction with the binding pocket of the M 3 muscarinic receptor.
Radioligand binding assays with human muscarinic receptors have shown that solifenacin has a higher affinity for the M 3 receptor subtype compared to the M 2 and M 1 subtypes. researchgate.net The pKi values for solifenacin at M 1, M 2, and M 3 receptors have been reported as 7.6, 6.9, and 8.0, respectively. researchgate.net This indicates a greater affinity for the M 3 receptor, which is the primary mediator of bladder smooth muscle contraction. wikipedia.org In comparison, oxybutynin shows higher affinity for all three subtypes but with less selectivity between them (pKi values of 8.6 for M 1, 7.7 for M 2, and 8.9 for M 3). researchgate.net
The structural features of solifenacin that contribute to its bladder selectivity are not fully elucidated but are thought to involve subtle differences in the receptor binding sites between different tissues. researchgate.net The ability of solifenacin to differentiate between M 3 receptors in the bladder and salivary gland, as suggested by in vivo studies, is a key aspect of its pharmacological profile and likely stems from its unique three-dimensional structure. researchgate.netnih.gov
Metabolism and Biotransformation Research of Solifenacin Stereoisomers Preclinical Focus
In Vitro Metabolic Pathway Elucidation in Animal Liver Microsomes and Hepatocytes
In vitro models, such as liver microsomes and hepatocytes from different animal species, are standard tools for predicting a drug's metabolic pathways. nih.gov For solifenacin (B1663824), studies using juvenile and adult mouse liver microsomes have shown that metabolic activity is age-dependent, with lower rates observed in younger animals. fda.gov
The primary enzyme system responsible for the metabolism of solifenacin is the cytochrome P450 (CYP) family. While the primary pathway in humans is definitively mediated by CYP3A4, with alternate pathways involving CYP1A1 and CYP2D6 also existing fda.gov, the specific enzymatic pathways in preclinical species have been noted as not fully determined. hpfb-dgpsa.ca
However, the significant role of CYP3A enzymes in animal models is strongly suggested by several factors. CYP3A is known to be a major enzyme in both rat and mouse livers. nih.gov Furthermore, co-administration of ketoconazole, a potent CYP3A4 inhibitor, markedly impairs solifenacin metabolism, leading to increased exposure. nih.govnewdrugapprovals.org This interaction strongly implies that CYP3A isoenzymes are the major catalysts in the metabolism of solifenacin across species.
Preclinical investigations have identified up to ten metabolites of solifenacin across species like mice, rats, and dogs. hpfb-dgpsa.ca The metabolic profile in mice and dogs was found to be similar to that in humans, showing metabolites designated as m2, M3, M4, and M5. hpfb-dgpsa.ca This similarity makes these species particularly relevant for toxicological studies. hpfb-dgpsa.ca
The main metabolic transformations occur through N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govnewdrugapprovals.org In mice and dogs, the most abundant metabolite is the pharmacologically inactive N-oxide (m2). hpfb-dgpsa.ca
| Metabolite | Metabolic Pathway | Pharmacological Activity | Preclinical Species Detected In |
|---|---|---|---|
| 4R-hydroxy solifenacin (M3) | Hydroxylation | Active | Mice, Dogs, Rats |
| N-oxide (m2/M2) | N-oxidation | Inactive | Mice, Dogs |
| N-glucuronide (M5) | Glucuronidation | Inactive | Mice, Dogs |
| 4R-hydroxy-N-oxide (M4) | Hydroxylation & N-oxidation | Inactive | Mice, Dogs |
In Vivo Metabolite Profiling and Excretion Pathways in Animal Studies
In vivo studies in animal models have provided critical data on the distribution and elimination of solifenacin. Following administration in rats, the highest concentrations of radio-labelled solifenacin were detected in the liver, kidney, stomach, and urinary bladder. hpfb-dgpsa.ca
A notable difference exists in the primary excretion routes between preclinical animal models and humans. In mice, rats, and dogs, the main elimination pathway for solifenacin and its metabolites is through fecal and biliary excretion. hpfb-dgpsa.ca This contrasts with human data, where the majority of the dose is recovered in the urine. pa2online.org
| Species | Primary Excretion Route | Secondary Excretion Route |
|---|---|---|
| Animal Models (Mice, Rats, Dogs) | Fecal / Biliary | Urinary |
| Humans | Urinary (~69%) | Fecal (~23%) |
Pharmacometabolomic studies in rats have also been conducted to assess broader biological changes, revealing alterations in endogenous metabolites such as arachidonic acid and choline (B1196258) following solifenacin administration. scielo.br
Stereoselective Metabolism Investigations of Solifenacin and its Isomers
Solifenacin is a single enantiomer with the chemical structure (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline-2-carboxylate. fda.gov The metabolism of this specific stereoisomer has been shown to be stereoselective in preclinical models.
Evidence of stereoselective metabolism comes from studies in rats. The hydroxylation of solifenacin at the 4-position of the tetrahydroisoquinoline ring creates a new chiral center. A validated method for analyzing rat plasma specifically identified a major metabolite as 4S-hydroxy solifenacin. nih.gov The formation of the 4S isomer, as opposed to a racemic mixture of 4S- and 4R-hydroxy solifenacin, demonstrates that the metabolic hydroxylation reaction is highly stereospecific in this animal model. This indicates that the enzymes involved, likely from the CYP3A family, preferentially catalyze the reaction on one face of the molecule, leading to the specific formation of the S-enantiomer at the C4 position. While direct comparative studies on the metabolism of different solifenacin enantiomers in animals are not widely reported, this finding provides clear evidence of stereoselectivity in the biotransformation process.
Analytical Methodologies for Purity and Stereoisomeric Assessment of Solifenacin and Its Isomers
Chromatographic Techniques for Stereoisomer Separation and Quantification
Chromatography is the cornerstone for the stereoselective analysis of solifenacin (B1663824), enabling the separation and quantification of its various isomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is the most widely employed technique.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Enantiomeric Purity
The development of a stereoselective HPLC method is a critical and often challenging task for ensuring the quality of chiral drug substances like solifenacin. researchgate.net The primary goal is to achieve adequate separation (resolution) between the desired (1S,3S) isomer and its enantiomeric and diastereomeric counterparts.
Method development typically involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven highly effective. For instance, a method utilizing an amylose tris(3,5-dimethylphenylcarbamate) coated silica-gel column (e.g., Chiralpak AD-H) has been successfully developed. nih.gov Another approach employed a Lux 5 µm Amylose-1 column for the stereoisomeric separation of solifenacin succinate (B1194679) and its isomers as per the USP monograph. phenomenex.comchromatographyonline.com The selection of the mobile phase is equally critical. Normal-phase chromatography, using solvent systems like n-hexane, ethanol (B145695), and an amine modifier like diethylamine (B46881) (DEA), is frequently used. researchgate.netnih.gov The ratio of these solvents is optimized to achieve the best resolution and acceptable run times. For example, a mobile phase consisting of n-hexane, ethanol, and diethylamine can achieve separation within a 35-minute run time with UV detection at 220 nm. nih.gov
Validation of the developed chiral HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net This ensures the method is suitable for its intended purpose. Key validation parameters include specificity (the ability to assess the analyte unequivocally in the presence of its isomers), linearity, accuracy, precision, and robustness. researchgate.nettsijournals.com A validated method demonstrated excellent linearity in the range of 0.081-1.275 µg/mL with a regression coefficient of 0.999, and accuracy with recoveries between 97.5% and 100.4%. nih.gov
Normal Phase Liquid Chromatography (NP-LC) for Diastereomeric and Enantiomeric Purity Profiling
Normal Phase Liquid Chromatography (NP-LC) is a powerful technique for the simultaneous separation and quantification of all four stereoisomers of solifenacin. researchgate.netnih.gov This comprehensive profiling is crucial for controlling the stereoisomeric purity of the final active pharmaceutical ingredient (API).
A notable NP-LC method was developed using a Chiralpak IC column with a mobile phase of n-hexane, ethanol, isopropyl alcohol, and diethylamine (60:15:25:0.1, v/v/v/v). researchgate.net This method successfully separated solifenacin from its three stereoisomers with a resolution of not less than 3 between all peaks. The use of a laser polarimeter as a chiroptical detector, in addition to a standard UV detector (at 220 nm), can help in confirming the elution order of the stereoisomers. researchgate.net Similarly, a stability-indicating NP-HPLC method on a Chiralpak AD-H column with a mobile phase of n-hexane, ethanol, and diethylamine effectively separated the (R,S)-enantiomer impurity and the (S,S) and (R,R) diastereomer impurities from the active (S,R)-enantiomer (solifenacin). nih.gov This demonstrates the capability of NP-LC to serve as a stability-indicating method. nih.gov
| Technique | Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| NP-HPLC | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-hexane : ethanol : diethylamine | Not Specified | 220 | nih.gov |
| NP-LC | Chiralpak IC | n-hexane : ethanol : isopropyl alcohol : diethylamine (60:15:25:0.1) | 1.0 | 220 | researchgate.net |
| Chiral HPLC | Lux 5 µm Amylose-1 (250 x 4.6 mm) | Not Specified (per USP monograph) | Not Specified | Not Specified | phenomenex.comchromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and characterization of impurities in solifenacin, including stereoisomers and degradation products. nih.govresearchgate.net Its high sensitivity and specificity allow for the detection of trace-level impurities and provide molecular weight information, which is crucial for structural elucidation.
LC-MS methods have been developed to identify specific impurities, such as Impurity K, an oxidation product of solifenacin. nih.govnih.govresearchgate.net An HPLC-MS method was designed to detect and differentiate Impurity K from other degradation products with the same molecular weight, like solifenacin N-oxide. nih.gov Another study used LC-MS to identify degradation products formed under various stress conditions (e.g., oxidative stress), confirming the identity of impurity-C. researchgate.net For quantitative analysis in biological matrices, an LC-tandem mass spectrometry (LC-MS/MS) method was validated for determining solifenacin in human plasma, demonstrating linearity over a concentration range of 0.313–20.0 µg/L. oriprobe.com This highlights the versatility of LC-MS for both qualitative impurity identification in the drug substance and quantitative analysis in pharmacokinetic studies. researchgate.netoriprobe.com
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis of Stereoisomers
While chromatography is essential for separation, spectroscopic methods provide complementary information for quantification and structural confirmation.
UV-Visible (UV-Vis) spectroscopy is a simple and cost-effective method for the quantitative determination of solifenacin in bulk and pharmaceutical dosage forms. ukaazpublications.comresearchgate.net Methods are typically developed by measuring the absorbance at a specific wavelength. For solifenacin succinate, absorption maxima have been reported around 220 nm, 225 nm, and 294 nm depending on the solvent used. ukaazpublications.comresearchgate.netijnrd.orgresearchgate.net Derivative spectrophotometry, such as first-order or second-order, can be employed to enhance specificity and resolve spectral overlap, especially in the presence of excipients or other compounds. ukaazpublications.comekb.egijbpas.com For example, a first-order derivative method was validated for solifenacin succinate with a linearity range of 100-500 µg/ml. ukaazpublications.com However, conventional UV-Vis spectroscopy cannot differentiate between stereoisomers due to their identical absorption spectra.
Spectrofluorimetry offers a more sensitive alternative for quantification. ejournal.by A spectrofluorimetric method for solifenacin succinate was developed and validated with a linearity range of 15.0–95.0 μg/mL. ejournal.by This technique measures the fluorescence emission of the compound at a specific wavelength after excitation. It has been used to determine solifenacin in combination with other drugs by applying derivative techniques to resolve spectral overlap. nih.govnih.gov For instance, a method was developed for a mixture of tamsulosin (B1681236) and solifenacin, achieving linearity in the range of 2.5-15.0 μg/ml for solifenacin. nih.gov Like UV-Vis, standard spectrofluorimetry does not provide stereoisomeric differentiation.
| Method | Parameter | Linearity Range (µg/mL) | Detection/Emission Wavelength (nm) | Reference |
|---|---|---|---|---|
| First-Order Derivative UV Spectroscopy | Quantitative Determination | 100 - 500 | λmax at 294 | ukaazpublications.com |
| Spectrofluorimetry | Quantitative Determination | 15.0 - 95.0 | Not Specified | ejournal.by |
| Derivative Spectrofluorimetry (in mixture) | Quantitative Determination | 2.5 - 15.0 | Not Specified | nih.gov |
| UV Spectroscopy | Quantitative Determination | 2 - 10 | λmax at 220 | researchgate.netresearchgate.net |
Impurity Profiling and Control Strategies for (1S,3S)-Solifenacin Hydrochloride and Other Stereoisomers
A comprehensive impurity profile is a regulatory requirement to ensure the safety and quality of the drug substance. For solifenacin, this includes controlling the levels of stereoisomeric impurities, process-related impurities, and degradation products.
Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. akjournals.comscirp.orgresearcher.life Stability-indicating HPLC methods are developed to separate the active ingredient from all potential degradation products. akjournals.comresearcher.lifeijrpr.comnih.gov For example, significant degradation of solifenacin has been observed under oxidative stress conditions, leading to the formation of impurities like solifenacin N-oxide (Impurity I) and Impurity K. nih.govresearchgate.net An ultra-fast liquid chromatography (UFLC) method was developed to determine related substances and degradants, demonstrating its suitability for quality control. nih.gov
Control strategies involve setting acceptance criteria (limits) for known and unknown impurities based on regulatory guidelines (e.g., ICH). The analytical methods described, particularly chiral HPLC and LC-MS, are then used for routine quality control to ensure that these limits are not exceeded in the bulk drug and final pharmaceutical product. researchgate.netnih.govnih.gov Access to impurity standards is critical for their accurate identification and quantification. nih.govresearchgate.net
Method Validation Parameters for Stereoisomeric Purity Analysis
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. impactfactor.org For methods assessing the stereoisomeric purity of solifenacin, validation is performed according to ICH Q2(R1) guidelines and includes the following key parameters: researchgate.netijrpr.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or other stereoisomers. scirp.orgnih.gov For chiral methods, this is demonstrated by achieving baseline resolution between the peaks of all stereoisomers. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govscirp.org Linearity is typically evaluated by analyzing a series of dilutions of the impurity standards and is expressed by the correlation coefficient (r²). nih.govejournal.by
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. scirp.orgimpactfactor.org Results are expressed as the relative standard deviation (%RSD). ukaazpublications.comscirp.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity is spiked into the sample matrix. nih.govscirp.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ejournal.bywjpmr.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ejournal.bywjpmr.com The LOQ is a critical parameter for methods used to control trace-level impurities. scirp.orgnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature). tsijournals.comscirp.org This provides an indication of its reliability during normal usage.
| Validation Parameter | Finding / Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | nih.govukaazpublications.com |
| Accuracy (% Recovery) | 97.5% - 102% | nih.govscirp.orgwjpmr.com |
| Precision (% RSD) | < 2% | ukaazpublications.comijnrd.org |
| LOD (µg/mL) | 0.03 - 1.19 | ejournal.bywjpmr.comejournal.by |
| LOQ (µg/mL) | 0.09 - 3.62 | ejournal.bywjpmr.comejournal.by |
| Resolution (Chiral Separation) | > 2.0 | nih.govphenomenex.com |
Q & A
Q. What experimental approaches are used to determine the receptor selectivity and antagonistic activity of (1S,3S)-Solifenacin Hydrochloride?
- Methodological Answer : this compound is a muscarinic receptor antagonist with subtype selectivity. To evaluate receptor affinity, radioligand binding assays using transfected cell lines (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors) are employed. Competitive binding studies with tritiated antagonists (e.g., [³H]-NMS) quantify inhibition constants (pKi). Reported pKi values are 7.6 (M1), 6.9 (M2), and 8.0 (M3) , confirming preferential M3 antagonism . Functional assays (e.g., calcium mobilization in M3-expressing cells) further validate antagonistic potency.
Q. How can researchers develop a validated stability-indicating HPLC method for quantifying this compound and its impurities?
- Methodological Answer : A reverse-phase HPLC method using a C18 column (e.g., L1 column) with gradient elution is recommended. Mobile phases typically combine pH 6.6 phosphate buffer + 0.5% triethylamine (Solvent A) and 90% acetonitrile (Solvent B) . Detection at 225 nm optimizes sensitivity for Solifenacin and its degradation products. Stress testing (acid/base hydrolysis, oxidation, thermal, and photolytic conditions) identifies impurities like EP Impurity H (S,S-isomer) . Validation parameters per ICH guidelines include:
Q. What are the critical impurities and degradation pathways of this compound under stress conditions?
- Methodological Answer : Major impurities include EP Impurity H (S,S-isomer) , formed during synthesis due to incomplete stereochemical control, and oxidative byproducts (e.g., N-oxide derivatives). Hydrolytic stress (0.1N HCl/NaOH, 80°C) generates isoquinoline ring-opened derivatives , while photolytic exposure produces dehalogenated products . Forced degradation studies should be conducted at 120–122°C (melting point) to assess thermal stability .
Q. How is the stereochemical purity of this compound ensured during synthesis?
- Methodological Answer : Chiral resolution techniques, such as chiral HPLC with amylose-based columns , separate diastereomers. Key intermediates like (3S)-1-azabicyclo[2.2.2]octan-3-ol (3-quinuclidinol) are synthesized using asymmetric catalysis. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography confirms absolute configuration. Process controls include monitoring enantiomeric excess (ee) >99% via polarimetry or chiral chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological efficacy?
- Methodological Answer : Discrepancies may arise from tissue-specific receptor distribution (e.g., bladder vs. salivary glands) or metabolite activity. To address this:
- Conduct ex vivo organ bath assays (e.g., rat bladder strips) to measure functional antagonism of carbachol-induced contractions.
- Compare plasma/tissue concentrations in animal models (e.g., rats) using LC-MS/MS to correlate exposure with efficacy.
- Evaluate active metabolites (e.g., N-glucuronide derivatives) via hepatocyte incubation studies .
Q. What chromatographic strategies separate this compound from its stereoisomers and process-related impurities?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H) with a mobile phase of n-hexane:ethanol:diethylamine (80:20:0.1 v/v) . Adjust column temperature to 25°C for baseline resolution of (1S,3S)-, (1R,3S)-, and (1S,3R)-isomers. For co-eluting impurities, employ tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) for structural identification .
Q. How should stress testing protocols be designed to comply with ICH Q1A guidelines for this compound?
- Methodological Answer : Subject the compound to:
- Acidic/alkaline hydrolysis : 1M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
- Photostability : 1.2 million lux-hours visible light and 200 W·hr/m² UV exposure.
- Thermal stress : 40°C/75% RH for 6 months.
Quantify degradation products using a validated UPLC-PDA method and assess mass balance (>98%) .
Q. What role do deuterated analogs (e.g., Solifenacin-d5 Hydrochloride) play in pharmacokinetic studies?
- Methodological Answer : Deuterated analogs serve as internal standards in LC-MS/MS to enhance quantification accuracy by minimizing matrix effects. For example, Solifenacin-d5 Hydrochloride (deuterated at the azabicyclo ring) is spiked into biological matrices (plasma/urine) to correct for extraction variability. In metabolic studies, deuterium labeling tracks hydroxylation pathways via stable isotope tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
